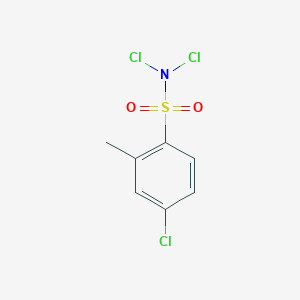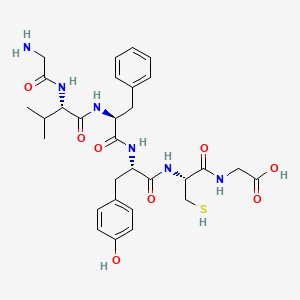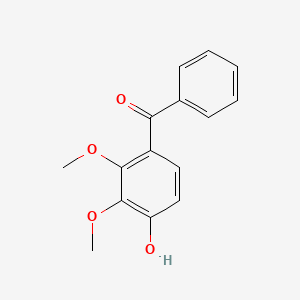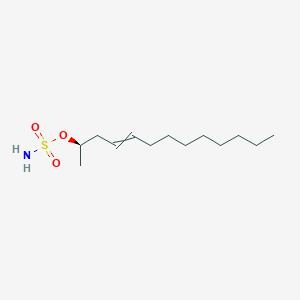![molecular formula C12H16N2O B12593445 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651313-95-0](/img/structure/B12593445.png)
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a complex organic compound that features both an oxazole ring and a hexahydro-1H-pyrrolizine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the hexahydro-1H-pyrrolizine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hexahydro-1H-pyrrolizine moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,2,3-oxadiazole share the oxazole ring structure.
Pyrrolizine Derivatives: Compounds like hexahydro-1H-pyrrolizine and 7a-methyl-hexahydro-1H-pyrrolizine share the pyrrolizine structure.
Uniqueness
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is unique due to the combination of the oxazole and hexahydro-1H-pyrrolizine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
651313-95-0 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
JIOIZCKXPNXOAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN2C1)C=CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)

![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)


![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)


